molecular formula C10H18O6 B12540755 2,2'-[Ethane-1,2-diylbis(oxy)]dibutanoic acid CAS No. 666854-17-7

2,2'-[Ethane-1,2-diylbis(oxy)]dibutanoic acid

Cat. No.: B12540755
CAS No.: 666854-17-7
M. Wt: 234.25 g/mol
InChI Key: ZIWFCYHEVSMBLQ-UHFFFAOYSA-N
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Description

2,2’-[Ethane-1,2-diylbis(oxy)]dibutanoic acid is an organic compound with the molecular formula C10H18O6. It is a diester derived from butanoic acid and ethylene glycol. This compound is known for its unique structural properties, which make it a subject of interest in various scientific fields, including chemistry, biology, and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,2’-[Ethane-1,2-diylbis(oxy)]dibutanoic acid typically involves the esterification of butanoic acid with ethylene glycol. The reaction is catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure the complete conversion of reactants to the desired diester product.

Industrial Production Methods: In an industrial setting, the production of 2,2’-[Ethane-1,2-diylbis(oxy)]dibutanoic acid can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and purity of the final product. The use of advanced purification techniques such as distillation and crystallization further enhances the quality of the compound.

Chemical Reactions Analysis

Types of Reactions: 2,2’-[Ethane-1,2-diylbis(oxy)]dibutanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester groups to alcohols.

    Substitution: The ester groups can undergo nucleophilic substitution reactions to form different derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines and alcohols can be used under basic or acidic conditions.

Major Products:

    Oxidation: Butanoic acid derivatives.

    Reduction: Ethylene glycol and butanol derivatives.

    Substitution: Various esters and amides.

Scientific Research Applications

2,2’-[Ethane-1,2-diylbis(oxy)]dibutanoic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and polymer chemistry.

    Biology: The compound is studied for its potential use in drug delivery systems due to its biocompatibility.

    Medicine: Research is ongoing to explore its use in developing new pharmaceuticals.

    Industry: It is used in the production of plasticizers, resins, and coatings.

Mechanism of Action

The mechanism of action of 2,2’-[Ethane-1,2-diylbis(oxy)]dibutanoic acid involves its interaction with various molecular targets. The ester groups in the compound can undergo hydrolysis to release butanoic acid and ethylene glycol, which can then participate in various biochemical pathways. The compound’s ability to form hydrogen bonds and interact with enzymes makes it a valuable tool in biochemical research.

Comparison with Similar Compounds

    Triethylene glycol diacetate: Similar in structure but with acetate groups instead of butanoic acid.

    2,2’-[Ethane-1,2-diylbis(oxy)]diethanamine: Contains amine groups instead of ester groups.

    3,6-Dioxa-1,8-octanedithiol: Contains thiol groups instead of ester groups.

Uniqueness: 2,2’-[Ethane-1,2-diylbis(oxy)]dibutanoic acid is unique due to its specific ester linkage and the presence of butanoic acid moieties. This structural feature imparts distinct chemical and physical properties, making it suitable for specialized applications in various fields.

Properties

CAS No.

666854-17-7

Molecular Formula

C10H18O6

Molecular Weight

234.25 g/mol

IUPAC Name

2-[2-(1-carboxypropoxy)ethoxy]butanoic acid

InChI

InChI=1S/C10H18O6/c1-3-7(9(11)12)15-5-6-16-8(4-2)10(13)14/h7-8H,3-6H2,1-2H3,(H,11,12)(H,13,14)

InChI Key

ZIWFCYHEVSMBLQ-UHFFFAOYSA-N

Canonical SMILES

CCC(C(=O)O)OCCOC(CC)C(=O)O

Origin of Product

United States

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